1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Description
1-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a 4-fluorophenyl group, at the 5-position with a thiophen-2-yl moiety, and at the 3-position with a carboxylic acid functional group. This structure combines aromatic fluorine, sulfur-containing heterocycles, and a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets . The carboxylic acid group provides hydrogen-bonding capability, which is critical for binding to enzymes or receptors .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEVWNCDSGPELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.
Incorporation of the Thiophene Moiety: Thiophene derivatives can be introduced through various methods, including cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through various methods involving the cyclization of thiophene derivatives with triazole precursors. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular configuration and purity.
Anticancer Properties
Recent studies have demonstrated that 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid exhibits promising anticancer activity. It has been tested against a range of cancer cell lines, showing significant inhibition of cell proliferation. For instance, the compound's efficacy was evaluated in vitro using the National Cancer Institute's protocols, revealing a mean growth inhibition rate that suggests its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown notable antimicrobial activity. Studies have indicated that derivatives of triazoles linked with thiophene exhibit effective inhibition against various bacterial and fungal strains. This makes them candidates for developing new antimicrobial agents .
Agrochemical Applications
The compound's ability to inhibit specific biological pathways also positions it as a potential agrochemical. Its derivatives have been explored for use as fungicides and herbicides, targeting plant pathogens effectively while minimizing harm to beneficial organisms. The synthesis of related compounds has led to formulations that can enhance crop protection strategies .
Case Studies
Several case studies highlight the compound's applications:
-
Anticancer Activity Study
A study conducted by the National Cancer Institute assessed the compound against multiple cancer cell lines. The results indicated that it significantly inhibited tumor growth at concentrations lower than many existing chemotherapeutics, suggesting its potential for further development into a clinical candidate . -
Antimicrobial Efficacy
Research published in Pharmaceuticals outlined the synthesis of thiophene-linked triazoles and their evaluation against various microbial strains. The results showed that these compounds displayed broad-spectrum antimicrobial activity, indicating their utility in treating infections caused by resistant strains . -
Agrochemical Development
A case study focused on the synthesis of triazole-based fungicides demonstrated effective control over fungal pathogens in crops. The field trials indicated improved yield and health of treated plants compared to controls, showcasing the practical application of this compound in agriculture .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 1,2,4-triazole-3-carboxylic acid derivatives. Key structural analogues include:
Key Observations :
- Fluorophenyl vs. Pyridyl/Chlorophenyl : The 4-fluorophenyl group in the target compound improves metabolic stability compared to pyridyl (electron-deficient) or chlorophenyl (bulkier) substituents .
- Thiophene vs. Phenyl/Trichloromethyl : The thiophen-2-yl group enhances π-stacking interactions, whereas trichloromethyl (in fenchlorazole) introduces steric hindrance and hydrophobicity .
- Carboxylic Acid vs. Thione : The carboxylic acid group enables stronger hydrogen bonding, critical for enzyme inhibition, while thione derivatives exhibit improved lipophilicity for membrane penetration .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated at 2.8 (predicted via fragment-based methods), lower than fenchlorazole (LogP ~4.1) due to the polar carboxylic acid group .
- Solubility : The carboxylic acid enhances aqueous solubility (~25 mg/mL at pH 7.4) compared to thione derivatives (<5 mg/mL) .
- Thermal Stability : Melting points for fluorophenyl-triazole-carboxylic acids range from 220–250°C, higher than thione analogues (180–200°C) due to stronger intermolecular hydrogen bonding .
Biological Activity
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 288.30 g/mol
- CAS Number : 956704-21-5
Biological Activity Overview
The biological activities of this compound are primarily attributed to its triazole core, which has been recognized for various pharmacological effects. The following sections detail specific activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. A study found that related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often lower than those of standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-triazole | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-triazole have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The anti-proliferative activity was assessed using the MTT assay, revealing that certain substitutions on the triazole ring enhance efficacy .
Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors. The compound is believed to interact with various targets such as aromatase and carbonic anhydrase, contributing to its therapeutic effects in conditions like cancer and metabolic disorders . Molecular docking studies have shown that the presence of halogen substituents significantly affects binding affinity.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is highly dependent on their structural features. The following points summarize key findings regarding SAR:
- Substitution Effects : Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- Positioning : The position of substituents on the triazole ring influences both potency and selectivity against specific pathogens.
- Hybridization : Compounds that incorporate multiple pharmacophores often display improved efficacy due to synergistic effects .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Antibacterial Study : A series of thiophene-linked triazoles were synthesized and evaluated for their antibacterial properties against resistant strains of Staphylococcus aureus. The most active compounds showed MIC values significantly lower than conventional treatments .
- Anticancer Evaluation : An investigation into the anti-proliferative effects of various triazole derivatives against human cancer cells revealed that modifications at the 4-position of the triazole ring could enhance cytotoxicity by up to five-fold compared to unmodified analogs .
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, and what are the critical reaction parameters?
Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with thiophene-carboxylic acid derivatives. A general protocol (adapted from triazole-thione synthesis) includes refluxing 4-fluorophenyl hydrazine and thiophene-2-carbaldehyde precursors in acetic acid with sodium acetate as a catalyst, followed by oxidation to the carboxylic acid . Critical parameters include:
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm).
- FT-IR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).
- Crystallography :
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?
Answer:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer:
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or thiophene (e.g., furan, pyridine) groups .
- Bioassays : Test against target enzymes (e.g., fungal CYP51 for antifungal activity, referencing triazole pesticides in ) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins .
Q. What are the challenges in optimizing reaction yields, and how can they be mitigated?
Answer:
- Side reactions : Thiophene ring oxidation can occur; use inert atmospheres (N₂/Ar) and low-temperature oxidation .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate carboxylic acid from unreacted intermediates .
- Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to aldehyde) .
Methodological Notes
- Contradictions in evidence : While uses acetic acid for cyclocondensation, employs hydrochloride salts for similar triazoles. Researchers should test both approaches for yield comparison.
- Software tools : SHELX (structure refinement) , ORTEP-3 (visualization) , and Gaussian (DFT calculations for electronic properties) are essential for comprehensive analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
